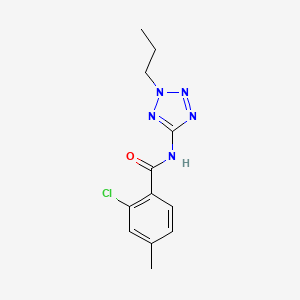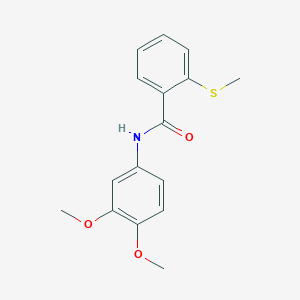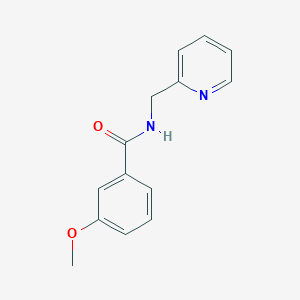
2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. Additionally, it may interfere with the cell membrane integrity of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can induce apoptosis in cancer cells. It has also been shown to have a fungicidal effect against Candida albicans and antibacterial activity against Gram-positive and Gram-negative bacteria. Furthermore, it has been suggested that this compound may have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its broad-spectrum activity against various microorganisms. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which may hinder the development of targeted therapies.
Orientations Futures
There are several future directions for research related to 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. Firstly, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Secondly, more research is needed to determine its efficacy in treating neurodegenerative diseases. Additionally, studies are needed to investigate its potential use as a chemotherapeutic agent and to develop targeted therapies based on its mechanism of action. Finally, more research is needed to evaluate its safety and toxicity in humans.
In conclusion, 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a promising compound with potential therapeutic applications in various diseases. Its broad-spectrum activity against microorganisms and potential neuroprotective effects make it an attractive candidate for further research and development.
Méthodes De Synthèse
The synthesis of 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-propyl-1H-tetrazole-5-carboxylic acid in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then treated with ammonium hydroxide to obtain the final product.
Applications De Recherche Scientifique
2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antifungal, and antibacterial properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-chloro-4-methyl-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-3-6-18-16-12(15-17-18)14-11(19)9-5-4-8(2)7-10(9)13/h4-5,7H,3,6H2,1-2H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIAFXHIIUUOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(2-propyltetrazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)

![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)



![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)





